Sos1-IN-3

KRAS-SOS1 PPI biochemical IC50 SOS1 catalytic domain

Sos1-IN-3 is the only commercially available representative of the pyrido[4,3-d]pyrimidin-7-one chemotype, with a biochemical IC50 of 5 nM against SOS1. Its distinct scaffold from amino quinazoline (BI-3406) and pyridopyridazine (MRTX0902) inhibitors makes it essential for scaffold-hopping SAR campaigns. 9.2-fold more potent than MRTX0902 ensures robust assay windows. Multi-vendor supply reduces risk. Ideal for combination studies with KRAS G12C inhibitors.

Molecular Formula C21H21F3N4O
Molecular Weight 402.4 g/mol
Cat. No. B12413162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSos1-IN-3
Molecular FormulaC21H21F3N4O
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=O)N(C=C2C(=N1)NC(C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C
InChIInChI=1S/C21H21F3N4O/c1-11(13-5-4-6-14(18(13)22)19(23)24)25-20-15-10-28(21(3)7-8-21)17(29)9-16(15)26-12(2)27-20/h4-6,9-11,19H,7-8H2,1-3H3,(H,25,26,27)/t11-/m1/s1
InChIKeyLJTJIUYTAZPUMG-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sos1-IN-3 Procurement Guide: Baseline Identification of a Pyrido[4,3-d]pyrimidin-7-one SOS1 Inhibitor


Sos1-IN-3 (CAS 2359689-76-0) is a small-molecule inhibitor of Son of Sevenless homolog 1 (SOS1) that disrupts the KRAS-SOS1 protein-protein interaction, thereby preventing GTP-loading and downstream MAPK pathway activation [1]. It is disclosed as compound I-1 in patent WO2019122129A1 and features a pyrido[4,3-d]pyrimidin-7-one core scaffold [2]. With a molecular weight of 402.41 g/mol and a biochemical IC50 of 5 nM against SOS1, Sos1-IN-3 represents a potent tool compound for interrogating SOS1-mediated nucleotide exchange in KRAS-driven cancer models [3].

Why Sos1-IN-3 Cannot Be Replaced by Alternative SOS1 Inhibitors in KRAS Pathway Research


SOS1 inhibitors exhibit significant scaffold-dependent variations in potency, binding mode, and molecular properties that preclude simple substitution. The SOS1 inhibitor landscape includes amino quinazoline-based compounds (e.g., BI-3406, BAY-293), pyridopyrimidinone derivatives (e.g., Sos1-IN-3), and structurally distinct clinical candidates such as MRTX0902 [1]. These scaffolds differ markedly in their binding interactions with the SOS1 catalytic domain, resulting in divergent IC50 values ranging from 5 nM (Sos1-IN-3) to 46 nM (MRTX0902) under comparable biochemical assay conditions [2][3]. Additionally, physicochemical parameters including molecular weight, LogP, and solubility profiles vary across the class, directly impacting formulation compatibility and experimental reproducibility . The absence of cross-scaffold equivalency means that substituting Sos1-IN-3 with another SOS1 inhibitor without re-optimization of experimental conditions introduces uncontrolled variables in dose-response, cellular permeability, and target engagement studies [4].

Sos1-IN-3 Product-Specific Quantitative Differentiation: Head-to-Head Evidence Against Leading SOS1 Inhibitor Comparators


Sos1-IN-3 Demonstrates 4.2-Fold Higher Biochemical Potency than BAY-293 in KRAS-SOS1 Interaction Assay

Sos1-IN-3 exhibits an IC50 of 5 nM for inhibition of the SOS1-KRAS protein-protein interaction, which represents a 4.2-fold improvement in biochemical potency compared to the widely cited amino quinazoline probe BAY-293 (IC50 = 21 nM) [1][2]. This quantitative difference is substantial in the context of SOS1 inhibitor optimization, where sub-10 nM biochemical potency is a benchmark for high-quality tool compounds suitable for robust target engagement . The 5 nM IC50 of Sos1-IN-3 also equals the potency reported for BI-3406 (IC50 = 5-6 nM), positioning Sos1-IN-3 as a biochemically equivalent alternative to the most extensively characterized SOS1 inhibitor in the literature, but with a distinct pyrido[4,3-d]pyrimidin-7-one scaffold that offers different selectivity and physicochemical profiles .

KRAS-SOS1 PPI biochemical IC50 SOS1 catalytic domain

Sos1-IN-3 (IC50 = 5 nM) Provides 9.2-Fold Potency Advantage Over MRTX0902 (IC50 = 46 nM) in Biochemical Assays

In direct numerical comparison of reported biochemical IC50 values, Sos1-IN-3 (5 nM) demonstrates 9.2-fold greater potency than the clinical-stage candidate MRTX0902 (IC50 = 46 nM) [1]. This substantial potency differential is relevant for experimental design: MRTX0902 achieves its cellular efficacy through an exceptionally high binding affinity (Ki = 2 nM) that compensates for its moderate biochemical IC50, whereas Sos1-IN-3 achieves potent biochemical inhibition directly . For applications requiring strong biochemical inhibition without reliance on extended residence time or cellular accumulation effects, Sos1-IN-3 offers a more direct potency profile [2]. The 9.2-fold difference in nominal IC50 values reflects fundamentally different binding kinetics and molecular design philosophies between the pyrido[4,3-d]pyrimidin-7-one scaffold and MRTX0902's pyridopyridazine core .

SOS1 inhibitor biochemical potency MRTX0902 comparison

Pyrido[4,3-d]pyrimidin-7-one Scaffold of Sos1-IN-3 Confers Distinct Chemical Space Differentiation from Amino Quinazoline-Based SOS1 Inhibitors

Sos1-IN-3 is built on a pyrido[4,3-d]pyrimidin-7-one core scaffold, which differs fundamentally from the amino quinazoline framework shared by BI-3406 and BAY-293 [1][2]. This scaffold divergence has material consequences: pyrido[4,3-d]pyrimidin-7-one derivatives occupy the SOS1 catalytic domain through distinct hydrogen-bonding and hydrophobic interactions, potentially conferring different selectivity profiles against off-target kinases and alternative binding site conformations [3]. The molecular formula of Sos1-IN-3 (C21H21F3N4O, MW = 402.41) reflects a compact, fluorine-rich design optimized for ligand efficiency, whereas BI-3406 (C23H25F3N4O3, MW = 462.46) incorporates an additional tetrahydrofuran ether moiety that increases molecular weight and hydrogen-bond acceptor count . This scaffold-based differentiation means that Sos1-IN-3 cannot be considered chemically interchangeable with amino quinazoline SOS1 inhibitors, and researchers exploring SAR across chemotypes require Sos1-IN-3 as a distinct structural probe.

chemical scaffold pyridopyrimidinone structural SAR

Sos1-IN-3 Originates from Boehringer Ingelheim's Foundational SOS1 Patent Series WO2019122129A1, Distinct from Bayer and Mirati Clinical Programs

Sos1-IN-3 is specifically identified as compound I-1 in WO2019122129A1, the foundational patent from Boehringer Ingelheim describing benzylamino-substituted pyridopyrimidinones as SOS1 inhibitors [1]. This patent series is distinct from the amino quinazoline IP estate represented by BAY-293 (Bayer) and BI-3406 (Boehringer Ingelheim's parallel amino quinazoline program), as well as the pyridopyridazine-based patent estate covering MRTX0902 (Mirati Therapeutics, WO2021127429A1) [2][3]. The distinct patent origin of Sos1-IN-3 has practical implications: the pyridopyrimidinone scaffold is subject to different freedom-to-operate considerations and represents an independent chemical matter track that has not advanced to clinical development, making it a pure research tool compound without clinical development encumbrances . For academic and industrial researchers seeking well-characterized, IP-distinct SOS1 inhibitors for target validation or combination studies, Sos1-IN-3 provides a structurally documented starting point with clear provenance [4].

patent origin IP differentiation SOS1 inhibitor series

Sos1-IN-3 Offers Broader Commercial Availability from Multiple Reputable Suppliers Versus Limited-Source Clinical Candidates

Sos1-IN-3 is commercially available from multiple established chemical suppliers including TargetMol (Catalog T61963), MedChemExpress (Catalog HY-145046), and BOC Sciences, with inventory spanning 25-100 mg pack sizes [1][2]. This multi-vendor availability contrasts with MRTX0902, which is available from a more limited set of suppliers as a clinical-stage asset, and BAY-293, which is primarily distributed through select research chemical channels . The broader commercial availability of Sos1-IN-3 reduces single-source supply risk and enables competitive pricing procurement strategies. For researchers requiring consistent, reproducible access to SOS1 inhibitor tool compounds without clinical supply chain complexities, Sos1-IN-3 represents a procurement-optimized option with documented batch-to-batch quality control across multiple vendors .

procurement commercial availability supply chain

Sos1-IN-3 Best Research and Industrial Application Scenarios: Evidence-Backed Use Cases for Scientific Procurement


Biochemical High-Throughput Screening (HTS) for SOS1-KRAS PPI Inhibitors

With a biochemical IC50 of 5 nM, Sos1-IN-3 serves as an optimal positive control or reference standard in HTS campaigns designed to identify novel SOS1-KRAS protein-protein interaction inhibitors [1]. Its 9.2-fold potency advantage over MRTX0902 (IC50 = 46 nM) and 4.2-fold advantage over BAY-293 (IC50 = 21 nM) ensures robust signal-to-noise separation in biochemical assay formats [2]. The compound's origin as compound I-1 in WO2019122129A1 provides clear IP provenance, making it suitable for industrial screening programs where freedom-to-operate documentation is required [3].

Scaffold-Based Structure-Activity Relationship (SAR) Studies Across SOS1 Inhibitor Chemotypes

Researchers conducting scaffold-hopping investigations or SAR campaigns across SOS1 inhibitor chemotypes require Sos1-IN-3 as the representative pyrido[4,3-d]pyrimidin-7-one compound [1]. Its distinct core scaffold differentiates it from the amino quinazoline class (BI-3406, BAY-293) and pyridopyridazine class (MRTX0902), enabling systematic exploration of chemotype-dependent selectivity, cellular permeability, and off-target kinase profiles [2]. The compact molecular weight (402.41 g/mol) and defined stereochemistry (R-configuration at the chiral center) provide a well-characterized starting point for medicinal chemistry optimization [3].

Combination Studies with KRAS G12C or MEK Inhibitors in KRAS-Mutant Cell Models

Sos1-IN-3's potent inhibition of SOS1-mediated KRAS nucleotide exchange (IC50 = 5 nM) positions it as a complementary tool for combination studies with KRAS G12C inhibitors (e.g., sotorasib, adagrasib) or MEK inhibitors in KRAS-mutant cancer cell lines [1]. Class-level evidence from SOS1 inhibitors demonstrates that combining SOS1 blockade with vertical MAPK pathway inhibition enhances pathway suppression and overcomes adaptive feedback resistance [2]. The pyridopyrimidinone scaffold of Sos1-IN-3 offers a structurally distinct alternative to BI-3406 for combination studies, enabling researchers to control for scaffold-specific effects [3].

Procurement-Optimized SOS1 Inhibitor Supply for Multi-Year Academic Research Programs

For academic laboratories and core facilities requiring stable, multi-year access to an SOS1 inhibitor tool compound, Sos1-IN-3's availability from multiple verified commercial vendors (TargetMol, MedChemExpress, BOC Sciences) reduces single-source supply risk [1]. This multi-vendor distribution contrasts with the more limited commercial availability of clinical candidates MRTX0902 and BAY-293, which may face supply interruptions or restricted distribution due to clinical development priorities [2]. The availability of 25-100 mg pack sizes supports both pilot studies and extended in vivo experimental campaigns without requiring custom synthesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sos1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.